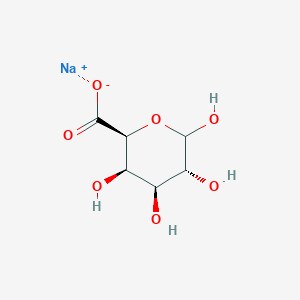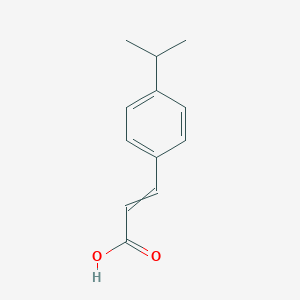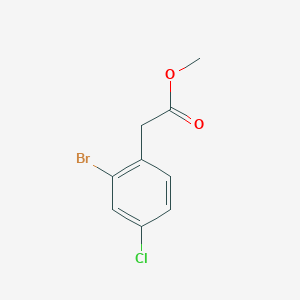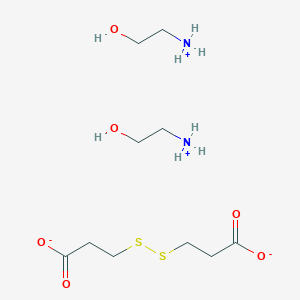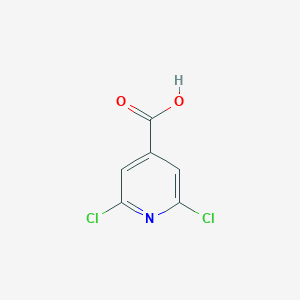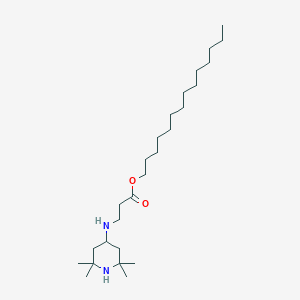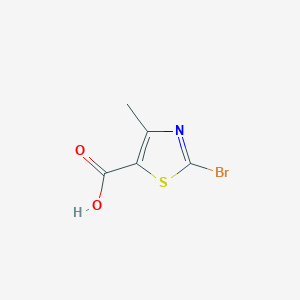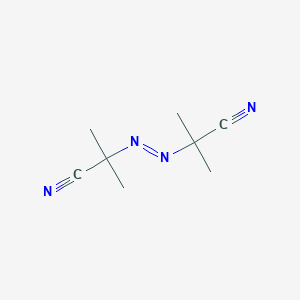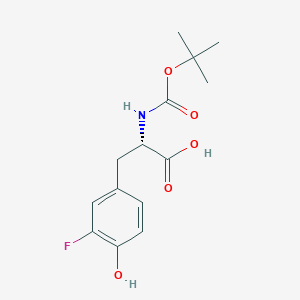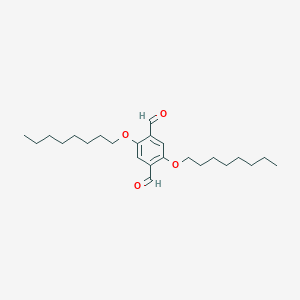
2,5-Bis(octyloxy)terephthalaldéhyde
Vue d'ensemble
Description
2,5-Bis(octyloxy)terephthalaldehyde is an organic compound with the molecular formula C24H38O4. It is a benzene derivative with two aldehyde groups and two octyloxy groups attached to the benzene ring. This compound is known for its use as a monomeric precursor in the synthesis of light-emitting polymers, particularly cyano-PPV (poly(p-phenylene vinylene)) .
Applications De Recherche Scientifique
2,5-Bis(octyloxy)terephthalaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
Target of Action
“2,5-Bis(octyloxy)terephthalaldehyde” is primarily used as a monomeric precursor for cyano-PPV light-emitting polymers . The primary target of this compound is the polymer matrix where it is incorporated to enhance the light-emitting properties of the material .
Mode of Action
The compound interacts with its target by integrating into the polymer matrix. The octyloxy groups attached to the terephthalaldehyde core enhance the solubility and processability of the resulting polymer . The aldehyde groups can participate in various reactions to form the desired polymer .
Biochemical Pathways
Its role is confined to the domain of polymer chemistry where it contributes to the formation of light-emitting polymers .
Result of Action
The incorporation of “2,5-Bis(octyloxy)terephthalaldehyde” into a polymer matrix results in a material with enhanced light-emitting properties. The resulting polymer can be used in various applications, including the production of light-emitting diodes (LEDs) and other optoelectronic devices .
Action Environment
The efficacy and stability of “2,5-Bis(octyloxy)terephthalaldehyde” can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to prevent unwanted reactions . Furthermore, the compound’s performance can be affected by the conditions under which the polymer synthesis and processing occur .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Bis(octyloxy)terephthalaldehyde can be synthesized through a multi-step process. One common method involves the alkylation of 2,5-dihydroxyterephthalaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 2,5-Bis(octyloxy)terephthalaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(octyloxy)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The octyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2,5-Bis(octyloxy)terephthalic acid.
Reduction: 2,5-Bis(octyloxy)benzyl alcohol.
Substitution: 2,5-Bis(alkoxy)terephthalaldehyde.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyterephthalaldehyde: Similar structure but with methoxy groups instead of octyloxy groups.
2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde: Another name for 2,5-Bis(octyloxy)terephthalaldehyde.
2,5-Thiophenedicarboxaldehyde: Contains thiophene rings instead of benzene rings.
Uniqueness
2,5-Bis(octyloxy)terephthalaldehyde is unique due to its combination of aldehyde and octyloxy groups, which provide both reactivity and solubility. This makes it particularly useful in the synthesis of light-emitting polymers and other advanced materials .
Propriétés
IUPAC Name |
2,5-dioctoxyterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPJKNOOUOGSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397770 | |
| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123440-34-6 | |
| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5-Bis(octyloxy)terephthalaldehyde influence the properties of polymers synthesized with it?
A: 2,5-Bis(octyloxy)terephthalaldehyde plays a crucial role in determining the supramolecular organization and optoelectronic properties of conjugated polymers. [] The long octyloxy side chains attached to the terephthalaldehyde core contribute to solubility and processability. These bulky substituents can influence the packing and planarity of the resulting polymer chains, ultimately impacting charge transport properties relevant for applications like organic solar cells. For instance, research has shown that replacing some of the octyloxy groups with smaller methoxy groups in polyazomethines synthesized with 2,5-Bis(octyloxy)terephthalaldehyde leads to a more planar structure and affects the polymer's LUMO level, resulting in a red-shift in the absorption spectrum. []
Q2: Can 2,5-Bis(octyloxy)terephthalaldehyde be used to create materials beyond simple polymers, and what advantages might those materials offer?
A: Yes, 2,5-Bis(octyloxy)terephthalaldehyde has been used to synthesize a main-chain polyfullerene, poly[fullerene-alt-2,5-bis(octyloxy)terephthalaldehyde] (PPC4). [] Unlike traditional fullerene derivatives like PCBM, which are blended with polymer donors, PPC4 directly incorporates the fullerene unit within the polymer backbone. This unique architecture is hypothesized to enhance morphological stability, a critical factor limiting the lifetime of organic solar cells. While PPC4 itself exhibited low charge generation when blended with P3HT due to poor intermixing, it played a key role in a multi-acceptor system alongside PCBM. This system showed improved thermal stability and suppressed fullerene aggregation compared to the P3HT:PCBM control, highlighting the potential of main-chain polyfullerenes like PPC4 for more stable organic photovoltaic devices. []
Q3: What analytical techniques are commonly employed to characterize materials synthesized using 2,5-Bis(octyloxy)terephthalaldehyde?
A3: Various techniques are used to characterize materials incorporating 2,5-Bis(octyloxy)terephthalaldehyde. Common methods include:
- NMR and FTIR spectroscopies: These techniques confirm the chemical structure and identify functional groups present in the synthesized materials. []
- Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis methods provide information about the thermal stability and phase transitions of the materials, such as glass transition temperature (Tg), crucial for processing and device operation. []
- UV-Vis spectroscopy: This technique measures the absorption and transmission of light, providing insights into the optical bandgap and electronic properties of the materials, essential for photovoltaic applications. []
- X-ray diffraction: This method helps determine the crystallinity and arrangement of molecules within the material, providing valuable information about its packing behavior and potential for charge transport. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


